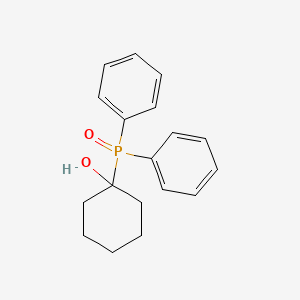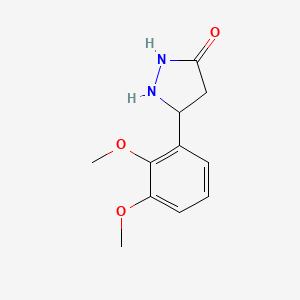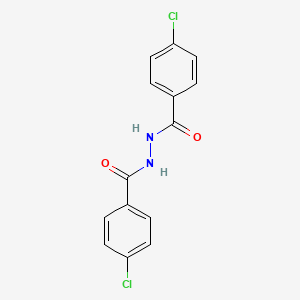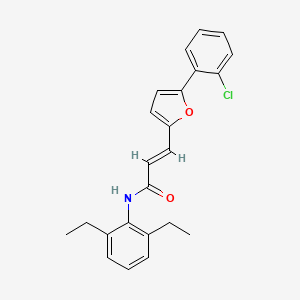
Cyclohexanol, 1-(diphenylphosphinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 1-(diphenylphosphinyl)- is an organic compound with the molecular formula C18H21O2P. It is a derivative of cyclohexanol, where a diphenylphosphinyl group is attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1-(diphenylphosphinyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with diphenylphosphine oxide under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of cyclohexanol, 1-(diphenylphosphinyl)- may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol, 1-(diphenylphosphinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield cyclohexanol and diphenylphosphine.
Substitution: The diphenylphosphinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces cyclohexanol and diphenylphosphine.
Aplicaciones Científicas De Investigación
Cyclohexanol, 1-(diphenylphosphinyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which cyclohexanol, 1-(diphenylphosphinyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diphenylphosphinyl group can participate in various binding interactions, influencing the activity of the compound. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler analog without the diphenylphosphinyl group.
Diphenylphosphine oxide: Lacks the cyclohexanol moiety.
Cyclohexanone: An oxidized form of cyclohexanol.
Uniqueness
Cyclohexanol, 1-(diphenylphosphinyl)- is unique due to the presence of both the cyclohexanol and diphenylphosphinyl groups, which confer distinct chemical and physical properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
20187-71-7 |
|---|---|
Fórmula molecular |
C18H21O2P |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
1-diphenylphosphorylcyclohexan-1-ol |
InChI |
InChI=1S/C18H21O2P/c19-18(14-8-3-9-15-18)21(20,16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,19H,3,8-9,14-15H2 |
Clave InChI |
SXFUMQXJAHMLDS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11959557.png)





![3-[(2,4,6-Trinitrophenyl)amino]benzoic acid](/img/structure/B11959579.png)
![N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide](/img/structure/B11959582.png)

![ethyl (2E)-2-(4-isopropylbenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11959602.png)




